molecular formula C26H27N B14360599 N,N-diethylethanamine;perylene CAS No. 92752-13-1

N,N-diethylethanamine;perylene

Cat. No.: B14360599
CAS No.: 92752-13-1
M. Wt: 353.5 g/mol
InChI Key: WQSVBIVXJKFBIF-UHFFFAOYSA-N
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Description

N,N-diethylethanamine;perylene: is a compound that combines the properties of an amine (N,N-diethylethanamine) and a polycyclic aromatic hydrocarbon (perylene). N,N-diethylethanamine is a tertiary amine, while perylene is known for its aromaticity and stability. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    N,N-diethylethanamine: can be synthesized through the alkylation of diethylamine with ethyl halides under basic conditions. The reaction typically involves the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction.

    Perylene: can be synthesized through the cyclization of naphthalene derivatives under high-temperature conditions. The process often involves the use of catalysts such as aluminum chloride or ferric chloride.

Industrial Production Methods:

    N,N-diethylethanamine: is produced industrially by the continuous alkylation of diethylamine with ethylene in the presence of a catalyst.

    Perylene: is produced through the catalytic cyclization of naphthalene derivatives in large-scale reactors, followed by purification processes such as recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-diethylethanamine can undergo oxidation reactions to form N,N-diethylacetamide. Perylene can be oxidized to form perylenequinone.

    Reduction: Perylene can be reduced to form dihydroperylene under hydrogenation conditions.

    Substitution: N,N-diethylethanamine can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Alkyl halides such as methyl iodide or ethyl bromide are used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: N,N-diethylacetamide and perylenequinone.

    Reduction: Dihydroperylene.

    Substitution: Quaternary ammonium salts.

Scientific Research Applications

Chemistry:

    N,N-diethylethanamine: is used as a base in organic synthesis and as a catalyst in various chemical reactions.

    Perylene: is used as a precursor for the synthesis of organic semiconductors and dyes.

Biology:

    N,N-diethylethanamine: is used in the synthesis of pharmaceuticals and agrochemicals.

    Perylene: derivatives are used as fluorescent probes in biological imaging.

Medicine:

    N,N-diethylethanamine: is used in the formulation of local anesthetics and other therapeutic agents.

    Perylene: derivatives are being explored for their potential use in photodynamic therapy for cancer treatment.

Industry:

    N,N-diethylethanamine: is used as a corrosion inhibitor and as an additive in lubricants.

    Perylene: is used in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

N,N-diethylethanamine:

  • Acts as a nucleophile in organic reactions, facilitating the formation of new chemical bonds.
  • In biological systems, it can interact with enzymes and receptors, modulating their activity.

Perylene:

  • Exhibits strong π-π interactions due to its aromatic structure, making it useful in electronic applications.
  • In biological systems, perylene derivatives can generate reactive oxygen species upon light activation, leading to cell damage and apoptosis.

Comparison with Similar Compounds

    N,N-dimethylethanamine: Similar to N,N-diethylethanamine but with two methyl groups instead of ethyl groups.

    N,N-diisopropylethanamine: Similar to N,N-diethylethanamine but with isopropyl groups instead of ethyl groups.

    Anthracene: Similar to perylene but with three fused benzene rings instead of four.

Uniqueness:

    N,N-diethylethanamine: has a higher nucleophilicity compared to N,N-dimethylethanamine due to the larger ethyl groups.

    Perylene: has a more extended π-conjugation system compared to anthracene, resulting in better electronic properties for applications in organic electronics.

Properties

CAS No.

92752-13-1

Molecular Formula

C26H27N

Molecular Weight

353.5 g/mol

IUPAC Name

N,N-diethylethanamine;perylene

InChI

InChI=1S/C20H12.C6H15N/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17;1-4-7(5-2)6-3/h1-12H;4-6H2,1-3H3

InChI Key

WQSVBIVXJKFBIF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2

Origin of Product

United States

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